molecular formula C7H11NO2 B2377496 (3aS,7aS)-octahydro-1,3-benzoxazol-2-one CAS No. 189942-51-6

(3aS,7aS)-octahydro-1,3-benzoxazol-2-one

Cat. No.: B2377496
CAS No.: 189942-51-6
M. Wt: 141.17
InChI Key: MZZMFGLUGZUKRI-WDSKDSINSA-N
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Description

(3aS,7aS)-octahydro-1,3-benzoxazol-2-one is a heterocyclic organic compound characterized by a fused ring structure containing both nitrogen and oxygen atoms

Properties

IUPAC Name

(3aS,7aS)-3a,4,5,6,7,7a-hexahydro-3H-1,3-benzoxazol-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11NO2/c9-7-8-5-3-1-2-4-6(5)10-7/h5-6H,1-4H2,(H,8,9)/t5-,6-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZZMFGLUGZUKRI-WDSKDSINSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2C(C1)NC(=O)O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC[C@H]2[C@H](C1)NC(=O)O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

141.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3aS,7aS)-octahydro-1,3-benzoxazol-2-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a suitable amine with a carbonyl compound, followed by cyclization to form the oxazole ring. The reaction conditions often include the use of catalysts such as palladium or platinum and may require specific temperature and pressure settings to achieve optimal yields .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product in high purity .

Chemical Reactions Analysis

Types of Reactions

(3aS,7aS)-octahydro-1,3-benzoxazol-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or alcohols. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and the use of solvents like ethanol or methanol .

Major Products Formed

The major products formed from these reactions include various substituted oxazole derivatives, reduced forms of the compound, and other heterocyclic compounds with potential biological activity .

Scientific Research Applications

(3aS,7aS)-octahydro-1,3-benzoxazol-2-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (3aS,7aS)-octahydro-1,3-benzoxazol-2-one involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

  • (2S,3aS,7aS)-Octahydroindole-2-carboxylic acid
  • (2S,3aS,7aS)-Benzyl octahydro-1H-indole-2-carboxylate

Uniqueness

(3aS,7aS)-octahydro-1,3-benzoxazol-2-one is unique due to its specific ring structure, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for research and development .

Biological Activity

(3aS,7aS)-octahydro-1,3-benzoxazol-2-one is a bicyclic compound belonging to the benzoxazolone family. This compound has garnered attention for its diverse biological activities, including antimicrobial properties and receptor interactions. This article aims to consolidate current research findings on the biological activity of this compound, supported by data tables and case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C9H13NO
  • Molecular Weight : 155.21 g/mol

Antimicrobial Properties

Research indicates that derivatives of 1,3-benzoxazol-2(3H)-one, including this compound, exhibit quorum sensing inhibitory (QSI) activities. A study demonstrated that these compounds significantly reduced biofilm formation and virulence factor production in Pseudomonas aeruginosa, a common pathogen associated with infections. The compounds were shown to inhibit elastase production and swarming motility in this bacterium, suggesting potential for development as anti-pathogenic agents .

Receptor Interactions

Another significant aspect of the biological activity of this compound is its interaction with various receptors. Notably, it has been reported to antagonize the human orexin receptors (OX1 and OX2) with high affinity (Ki values of 0.55 nM for OX1) . These receptors are involved in regulating arousal and appetite, making this compound a candidate for further exploration in sleep disorders and obesity management.

Summary of Biological Activities

Activity TypeTarget/PathwayFindingsReference
Antimicrobial Pseudomonas aeruginosaInhibition of biofilm formation and virulence factors
Receptor Antagonism Orexin receptors (OX1/OX2)Ki = 0.55 nM for OX1
Potential Applications Antipathogenic drug developmentCombination use with antibiotics suggested

Case Study 1: Quorum Sensing Inhibition

In a controlled laboratory setting, various derivatives of 1,3-benzoxazol-2(3H)-one were synthesized and tested against Pseudomonas aeruginosa. The study revealed that specific compounds effectively inhibited QS mechanisms at concentrations as low as 10 µM. This inhibition correlated with reduced elastase production and biofilm formation, highlighting the potential for these compounds in treating chronic infections where biofilms are prevalent.

Case Study 2: Orexin Receptor Antagonism

A pharmacological study evaluated the effects of this compound on orexin receptors in vitro. The results indicated a significant blockade of orexin-induced signaling pathways at nanomolar concentrations. This suggests a role for this compound in modulating sleep-wake cycles and appetite regulation.

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